(3-Phosphonophenyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phosphonophenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6P2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPDLAWUAPAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Arylpolyphosphonic Acids
Phosphonate (B1237965) Ester Hydrolysis Routes
The hydrolysis of phosphonate esters is a common and effective method for obtaining the corresponding phosphonic acids. This transformation is crucial as the ester groups often serve as protecting groups during the synthesis of more complex molecules. Various protocols have been developed to achieve this dealkylation, ranging from harsh acidic conditions to milder, more selective methods.
Acid-Catalyzed Hydrolysis Protocols
The most conventional method for the dealkylation of phosphonate esters involves hydrolysis using concentrated mineral acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov This approach typically requires heating the phosphonate ester in an aqueous solution of the acid at reflux for several hours. nih.govnih.gov The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.gov While this method is straightforward and widely used, its harsh nature can be detrimental to sensitive functional groups present in the molecule. google.com For instance, acid-labile groups may not withstand the vigorous conditions, leading to undesired side reactions or decomposition of the starting material. google.com
A study on the hydrolysis of dialkyl arylphosphonates using excess hydrochloric acid at reflux for 12 hours demonstrated the feasibility of this method for preparing arylphosphonic acids. nih.gov However, the stability of substituents on the aromatic ring is a critical consideration. For example, while diethyl 3-hydroxyphenylphosphonate can be successfully hydrolyzed to the corresponding phosphonic acid with 35% HCl, the 4-hydroxy isomer is prone to P-C bond cleavage under the same conditions, likely due to the electronic effects of the phenol (B47542) group. nih.gov
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Concentrated HCl or HBr | Reflux, several hours | Simple, widely used | Harsh conditions, not suitable for acid-labile functional groups |
Halotrimethylsilane-Mediated Dealkylation Procedures (e.g., McKenna's Method)
To overcome the limitations of harsh acidic hydrolysis, milder dealkylation methods have been developed, with halotrimethylsilanes being particularly effective. google.com Bromotrimethylsilane (B50905) (TMSBr) is a highly reactive and chemoselective reagent for this purpose, as first reported by McKenna and his colleagues. nih.govbeilstein-journals.org This method, often referred to as the McKenna reaction, involves a two-step process: the reaction of the dialkyl phosphonate with TMSBr to form a bis(trimethylsilyl) phosphonate intermediate, followed by solvolysis with water or an alcohol (like methanol (B129727) or ethanol) to yield the phosphonic acid. beilstein-journals.orgresearchgate.netnih.gov
The reaction is typically rapid and quantitative at room temperature. rsc.orgrsc.org An important advantage of the McKenna method is its high chemoselectivity, allowing for the dealkylation of phosphonate esters in the presence of other functional groups like carboxylate esters, ethers, and bromoalkanes. nih.govrsc.org This makes it a valuable tool for the synthesis of complex, multifunctional molecules. beilstein-journals.org While TMSBr is highly effective, its corrosivity (B1173158) and cost have led to the exploration of chlorotrimethylsilane (B32843) (TMSCl) as an alternative. google.com Although TMSCl is less reactive, its efficacy can be significantly improved by conducting the reaction in a sealed vessel with a compatible solvent at elevated temperatures (90-140 °C), or by the addition of sodium or lithium iodide. google.com
| Reagent | Key Features | Reaction Conditions | Typical Yields |
| Bromotrimethylsilane (TMSBr) | High reactivity and chemoselectivity | Room temperature | Quantitative |
| Chlorotrimethylsilane (TMSCl) | Less reactive, more cost-effective | 90-140 °C in a sealed vessel, or with NaI/LiI | High |
Boron Reagent Applications in Dealkylation
Boron tribromide (BBr3) has also been demonstrated as a clean and quantitative reagent for the dealkylation of various dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters. researchgate.net The reaction is carried out in an aprotic solvent like toluene, initially at low temperatures (-30 °C) and then heated to 70 °C for several hours, followed by methanolysis to produce the phosphonic acid. researchgate.net This method is compatible with a range of functional groups within the R group of the phosphonate, making it a versatile option for deprotection. researchgate.net
Mild Dealkylation Strategies for Functionalized Precursors
The development of mild dealkylation strategies is crucial when dealing with precursors bearing sensitive functional groups. google.com Besides the halotrimethylsilane-based methods, other approaches have been explored. For instance, iodotrimethylsilane (B154268) (TMSI) is another effective reagent for the dealkylation of phosphonate esters under mild conditions. rsc.org The reaction with TMSI is rapid and quantitative at room temperature, and the resulting trimethylsilyl (B98337) esters can be easily hydrolyzed to the phosphonic acid. rsc.org However, selective monodealkylation of dialkyl phosphonates is not achievable with a single equivalent of the reagent. rsc.org
Microwave-assisted dealkylation has also emerged as a technique to accelerate these reactions. mdpi.com For example, microwave irradiation in the presence of TMSBr can significantly reduce reaction times for the conversion of dialkyl phosphonates to their corresponding phosphonic acids. mdpi.comnih.gov
Direct Carbon-Phosphorus Bond Formation Approaches
Direct formation of the C-P bond represents an alternative and powerful strategy for the synthesis of arylphosphonic acids. These methods build the core phosphonate structure directly on the aromatic ring.
Michaelis-Arbuzov Reaction and its Derivatives
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. wikipedia.orgchem-station.com The classical reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide to produce a dialkyl phosphonate. organic-chemistry.orgjk-sci.com The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion. wikipedia.org
While the traditional Michaelis-Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is generally not successful. wikipedia.org However, variations of this reaction have been developed to synthesize arylphosphonates. For instance, palladium-catalyzed cross-coupling reactions of aryl halides or triflates with dialkyl phosphites (a variation sometimes referred to as the Hirao reaction) have become a powerful tool for this purpose. researchgate.netthieme-connect.de This method allows for the formation of aryl-phosphorus bonds under relatively mild conditions. Another approach involves the use of nickel(II) chloride as a catalyst for the reaction between an aryl bromide and triethyl phosphite. thieme-connect.de
Furthermore, modifications to the Michaelis-Arbuzov reaction have been developed to avoid the use of alkyl halides altogether. One such "green chemistry" approach utilizes alcohols in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu4NI). rsc.orgnih.gov
The reactivity in the Michaelis-Arbuzov reaction is influenced by the nature of the reactants. For trialkyl phosphites, electron-donating groups on the alkyl chains accelerate the reaction, while electron-withdrawing groups have the opposite effect. jk-sci.com The reactivity of the halide follows the order R-I > R-Br > R-Cl. jk-sci.com
| Reaction | Reactants | Catalyst/Conditions | Product |
| Classical Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Heat | Dialkyl phosphonate |
| Hirao Reaction (Palladium-catalyzed) | Dialkyl phosphite + Aryl halide/triflate | Palladium catalyst | Dialkyl arylphosphonate |
| Nickel-catalyzed Variation | Triethyl phosphite + Aryl bromide | NiCl2 | Diethyl arylphosphonate |
| Alcohol-based Variation | Phosphite + Alcohol | n-Bu4NI | Phosphonate |
Transition Metal-Catalyzed C-P Cross-Coupling Methods
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of C-P bonds, providing a versatile route to arylphosphonates, the ester precursors to arylphosphonic acids. researchgate.netresearchgate.net These methods typically involve the reaction of an aryl halide or a related electrophile with a phosphorus-containing nucleophile, such as a trialkyl phosphite or an H-phosphonate. Catalysts based on nickel and palladium are most commonly employed. beilstein-journals.orgresearchgate.net
A prominent example is the nickel-catalyzed phosphonylation of aryl halides, often referred to as the Tavs reaction. beilstein-journals.org This reaction is typically performed at high temperatures (often exceeding 160 °C) and involves the slow addition of a trialkyl phosphite to the aryl halide substrate in the presence of a nickel(II) catalyst. beilstein-journals.org An alternative, solvent-free method has been developed that involves a different order of reactant addition, proving effective for the synthesis of novel V-shaped aryldiphosphonic acids. beilstein-journals.org
More recent advancements include the nickel-catalyzed cross-coupling of arylboronic acids with various P(O)H compounds, such as H-phosphites, H-phosphinate esters, and H-phosphine oxides. researchgate.netorganic-chemistry.orgnih.gov This approach is significant as it provides a general and powerful tool for creating aryl-phosphorus compounds under milder conditions and tolerates a wide array of functional groups. organic-chemistry.org The use of an inexpensive and stable NiBr₂ catalyst enhances the practicality of this method. organic-chemistry.org
Palladium-catalyzed reactions also offer an efficient route. For instance, the cross-coupling of aryl fluorosulfonates with phosphites can be achieved in good to excellent yields using a Pd(OAc)₂/DPEPhos catalytic system. researchgate.net These methods are often limited by the availability of the functionalized starting materials. nih.gov
Below is a table summarizing various transition metal-catalyzed C-P cross-coupling systems.
| Catalyst System | Reactants | Key Features |
| NiCl₂ | Aryl bromide, Triisopropyl phosphite | Solvent-free conditions possible; High temperatures often required. beilstein-journals.org |
| NiBr₂ / Pyridine | Arylboronic acid, H-phosphonate | Mild conditions; Broad functional group tolerance; No oxidant needed. organic-chemistry.org |
| Pd(OAc)₂ / DPEPhos | Aryl fluorosulfonate, Phosphite | Good to excellent yields; Mild conditions. researchgate.net |
| Cu(OTf)₂ | Diethyl phosphonate, Diaryliodonium salt | Direct oxygen-arylation; Mild conditions; High selectivity for monoarylation. acs.org |
Reactions Involving Phosphorous Acid as a Direct Precursor
Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. nih.gov Phosphorous acid, which exists in tautomeric equilibrium with phosphonic acid (HP(O)(OH)₂), can react with various organic substrates to form phosphonic acids directly. atamanchemicals.comwikipedia.org
These direct methods circumvent the need for a phosphonate ester intermediate and subsequent hydrolysis steps. nih.gov For example, phosphorous acid can participate in Mannich-type multicomponent reactions to yield α-aminomethylphosphonic acids. atamanchemicals.com However, a significant challenge associated with these direct syntheses is the purification of the final product. Due to the high polarity of phosphonic acids, purification often relies on crystallization, precipitation, or dialysis, as standard chromatographic techniques are less effective. nih.gov
The industrial preparation of phosphonic acid involves the hydrolysis of phosphorus trichloride, which underscores the role of water in forming the fundamental P(O)(OH)₂ structure. wikipedia.org While direct methods are attractive for their atom economy, their application can be limited by issues of stoichiometry and the formation of by-products like phosphoric acid through oxidation. researchgate.net
Derivatization and Functionalization Strategies for Arylphosphonates
Once the arylphosphonate core is synthesized, further derivatization and functionalization can be performed to introduce specific chemical properties. These strategies can involve modifying the aryl ring or the phosphonate groups themselves.
Synthesis of Substituted Arylphosphonic Acid Derivatives
The synthesis of substituted arylphosphonic acid derivatives can be achieved by using pre-functionalized starting materials in C-P bond-forming reactions. nih.gov However, the availability of such complex starting materials is often a limiting factor. nih.govthieme-connect.com
An alternative is the derivatization of the phosphonic acid moiety itself. Phosphonic acids can be derivatized with reagents like p-methoxybenzyl trichloroacetimidate (B1259523) to improve their analytical detection limits. researchgate.net This type of derivatization is particularly useful for analytical screening and identification of target compounds in complex matrices. researchgate.netnih.gov The reaction conditions, such as solvent and the presence of acid or base catalysts, can be optimized to achieve maximum yield. For instance, the derivatization with p-methoxybenzyl trichloroacetimidate works well under basic conditions. researchgate.net
The conversion of the phosphonate ester precursors into the final phosphonic acids is a critical derivatization step. The most common method is hydrolysis using concentrated hydrochloric acid at reflux. nih.govbeilstein-journals.org However, care must be taken as some substituted arylphosphonates, particularly those with electron-donating groups in the para position, can be susceptible to P-C bond cleavage under harsh acidic conditions. nih.gov An alternative and often milder method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis. nih.govbeilstein-journals.org
Regioselective Functionalization Approaches
Achieving regioselective functionalization, especially at positions ortho to the phosphonate group, has been a significant synthetic challenge. nih.gov A powerful strategy that has emerged is the phosphonate-directed ortho-C–H borylation. nih.gov This method uses an iridium catalyst to install a boryl group specifically at the ortho position of an existing aryl phosphonate. nih.gov
This ortho-boryl phosphonate intermediate is highly versatile and serves as a flexible precursor for a wide range of ortho-functionalized aryl phosphonates. nih.gov The boronic ester can be readily converted into various other functional groups. Notably, the purification of the borylated intermediate is often not required prior to downstream functionalization, which is advantageous due to the potential instability of some borylated products. nih.gov
The following table illustrates the diverse transformations possible from an ortho-borylated aryl phosphonate intermediate.
| Reagent/Conditions | Resulting Functional Group |
| H₂O₂, NaOH | Phenol (-OH) |
| CuCl₂, K₂CO₃, O₂ | Chloride (-Cl) |
| CuBr₂, K₂CO₃, O₂ | Bromide (-Br) |
| CuCN, dppf, K₃PO₄ | Nitrile (-CN) |
Data sourced from literature on downstream functionalization of aryl boronic esters. nih.gov
Another approach to regioselective synthesis involves the cyclocondensation of specifically designed phosphonate-containing building blocks. For example, the reaction of 3-ethoxy-2-phosphonylalk-2-en-1-ones with 1,3-bis(silyloxy)buta-1,3-dienes yields highly functionalized arylphosphonates with excellent regioselectivity, where the incoming substituent is located ortho to the ester group. thieme-connect.com
Coordination Chemistry of Arylpolyphosphonic Acids
Fundamental Principles of Phosphonate-Metal Ion Complexation
The coordination behavior of arylpolyphosphonic acids is dictated by the phosphonic acid group [-PO(OH)₂]. This functional group exhibits several key characteristics that influence its complexation with metal ions. In the solid state, the phosphorus atom is in a distorted tetrahedral geometry. mdpi.comnih.govresearchgate.net The phosphonic acid moiety is a diprotic acid, meaning it can release two protons. For arylphosphonic acids, the first pKa is typically between 1.1 and 2.3, while the second is in the range of 5.3 to 7.2. mdpi.com This results in various possible protonation states in solution, such as -PO₃H⁻ and -PO₃²⁻, which in turn leads to a high degree of coordination flexibility. mdpi.comiucr.org
This versatility in coordination modes, however, presents a challenge in crystal engineering. Unlike the more rigid and predictable coordination of carboxylates, the flexibility of phosphonates can lead to the formation of dense, often layered, structures instead of permanently porous frameworks. iucr.orgnih.gov Despite this, phosphonate (B1237965) groups form robust bonds with metal ions, especially with highly charged cations like Al³⁺, Fe³⁺, Zr⁴⁺, and Ti⁴⁺, which contributes to the exceptional chemical and thermal stability of the resulting materials. nih.govresearchgate.netacs.org The three oxygen atoms of the phosphonate group can all participate in forming strong iono-covalent bonds with metal centers, making them excellent linkers for constructing stable, extended networks. organic-chemistry.org
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of metal-organic frameworks and coordination polymers from phosphonic acid linkers is an area of intensive research. acs.orgorganic-chemistry.orgresearchgate.net These materials are typically synthesized under solvothermal or hydrothermal conditions, where elevated temperatures and pressures facilitate the crystallization of extended structures. However, the creation of porous phosphonate-based MOFs is notably more challenging than their carboxylate-based counterparts due to the inherent characteristics of the phosphonate group. iucr.orgnih.gov
Influence of Ligand Geometry and Protonation State on Network Topology
The final structure, or network topology, of a phosphonate-based coordination polymer is heavily dependent on both the geometry of the organic linker and the protonation state of the phosphonate groups. The specific placement of phosphonate groups on the aromatic core, such as the meta-position in (3-phosphonophenyl)phosphonic acid, imparts a distinct V-shape to the ligand. This geometry is a critical design element that can be exploited to direct the assembly of specific network architectures and to predefine porosity within the resulting framework.
The protonation state of the phosphonate groups directly influences their coordination mode (e.g., monodentate, bidentate, bridging), which is a determining factor for the dimensionality and connectivity of the final structure. The high coordination flexibility and the various possible protonation states often result in complex inorganic building units (IBUs) and can favor the formation of dense, layered arrangements over desired three-dimensional porous frameworks. iucr.org Careful control over reaction conditions, such as pH, is therefore crucial to manage the deprotonation of the acid groups and guide the self-assembly process toward a specific network topology.
High-Throughput Synthesis and Reactor Size-Dependent Product Formation in MOFs
The complexity of phosphonate MOF synthesis, where small changes in reaction parameters can lead to different products, makes systematic investigation challenging. iucr.org High-throughput (HT) methods have emerged as a powerful tool to accelerate the discovery and optimization of these materials. HT synthesis involves the use of multi-well reactors to perform numerous experiments in parallel, allowing for the rapid and efficient screening of a wide range of parameters such as temperature, pH, and reactant concentrations. This methodology has been instrumental in exploring complex reaction systems and identifying trends in product formation. iucr.org
A fascinating aspect of phosphonate MOF synthesis is the potential for reactor size to influence the final product, even when all other parameters are kept constant. A study using the tetratopic phosphonic acid 1,1,2,2-tetrakis[4-phosphonophenyl]ethylene (H₈TPPE) with Ni²⁺ and Co²⁺ ions demonstrated this effect vividly. The reactions yielded entirely different products depending on the volume of the autoclave used.
| Reactor Volume | Metal Ion | Product Composition | Product Type | Reference |
| 250 µL | Ni²⁺, Co²⁺ | [M(H₃DPBP)₂(H₂O)₄] | Mononuclear Complex | |
| 2 mL | Ni²⁺ | [Ni₂(H₄TPPE)(H₂O)₆]·4H₂O (CAU-46) | 3D MOF | |
| 2 mL | Co²⁺ | [Co₂(H₄TPPE)(H₂O)₄]·3H₂O (CAU-47) | 3D MOF | |
| 30 mL | Co²⁺ | [Co₂(H₄TPPE)]·6H₂O (Co-CAU-48) | 3D MOF |
This reactor-size dependency highlights the subtle thermodynamic and kinetic factors at play during the crystallization process of these complex systems.
Exploration of Heterobimetallic Phosphonate Systems
The design of heterobimetallic or mixed-metal coordination polymers offers a pathway to materials with synergistic or enhanced properties that are not accessible in single-metal systems. In the realm of phosphonates, a stepwise approach can be used to synthesize mixed-metal frameworks. For example, a tripodal metalloligand can be first prepared and then reacted with a second metal ion. iucr.org A systematic study on mixed-metal phosphonates involving alkaline earth metals (Mg, Ca, Sr, Ba) has shown that the identity of the second metal ion can significantly influence the final crystal structure and properties like proton conductivity. iucr.org In that study, the lighter cations (Mg²⁺, Ca²⁺) produced isostructural compounds with higher proton conductivity compared to the frameworks formed with the heavier Sr²⁺ and Ba²⁺ cations. iucr.org This demonstrates the potential to fine-tune material properties by rationally selecting the metal components.
Isoreticular Design Strategies in Phosphonate-Based Frameworks
Isoreticular design—the synthesis of a series of MOFs that share the same underlying network topology but have different linker lengths or functionalities—is a cornerstone of MOF chemistry. While well-established for carboxylate-based MOFs, its application to phosphonate systems is a more recent but significant development. nih.gov It has been demonstrated that the isoreticular principle can be extended to bridge the gap between different classes of organophosphorus ligands.
A notable example is the synthesis of two new iron-based MOFs, ICR-12 and ICR-13, which are isoreticular to a previously reported bisphosphinate MOF (ICR-4). This was achieved using linkers with different coordinating groups, showcasing a continuum from purely phosphinate to mixed phosphonate-phosphinate and purely phosphonate linkers.
| Compound | Linker Molecule | Functional Groups | Reference |
| ICR-12 | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | Phosphonate & Phosphinate | |
| ICR-13 | 1,4-benzenediphosphonic acid | Bisphosphonate |
This research confirms that the protonated hydroxyl group on the phosphonate can act as a structural mimic for the functional group on a phosphinate, enabling the rational design of isostructural materials with fine-tuned chemical properties. This opens the door to incorporating the unique features of phosphinates into known phosphonate MOF structures, and vice versa.
Formation of Inorganic-Organic Hybrid Materials
Beyond crystalline coordination polymers, arylpolyphosphonic acids are crucial in the synthesis of inorganic-organic hybrid materials. These materials integrate organic and inorganic components at the molecular scale to create a new material with combined or enhanced properties. They are broadly divided into two classes: Class I, where the components are linked by weak interactions, and Class II, where they are connected by strong covalent bonds.
This compound and related compounds are ideal coupling molecules for creating Class II hybrids. The phosphonate groups can react with inorganic precursors, such as metal alkoxides, through sol-gel processing. This reaction forms strong, stable phosphorus-oxygen-metal (P-O-M) covalent bonds, effectively grafting the organic aryl moiety onto an inorganic oxide network. This approach has been used to incorporate organophosphorus groups into materials like zirconium, titanium, and aluminum oxides. Furthermore, phosphonic acids are widely used for the surface modification of inorganic solids, such as metal oxide nanoparticles, allowing for the tuning of surface properties and the attachment of specific functionalities. organic-chemistry.org This strategy is particularly valuable for applications like creating hybrid heterogeneous catalysts, where phosphine-phosphonate molecules can be used to immobilize catalytically active metal complexes onto a solid support.
Layered Metal Phosphonate Structures and Intercalation Studies
The coordination of this compound, also known as 1,3-phenylenediphosphonic acid, with various metal ions frequently results in the formation of layered metal phosphonate structures. These materials are a class of inorganic-organic hybrid polymers where inorganic layers, composed of metal centers and phosphonate groups, are separated by organic aryl moieties. This arrangement leads to a lamellar structure with tunable interlayer spacing, which is of significant interest for applications in intercalation chemistry, ion exchange, and catalysis. researchgate.netrsc.org
The structure of these layered materials is primarily dictated by the coordination environment of the metal ion and the geometry of the diphosphonic acid ligand. The two phosphonate groups on the benzene (B151609) ring can bridge multiple metal centers, leading to the formation of extended two-dimensional sheets. The organic phenyl rings project into the interlayer space, creating a hydrophobic region between the inorganic layers. researchgate.net
Several metal phosphonates derived from arylphosphonic acids have been synthesized and structurally characterized, providing insights into the likely structures formed with this compound. For instance, the reaction of various divalent metal ions with phenylphosphonic acid yields layered compounds with the general formula M(RPO₃)·nH₂O. mdpi.com Similarly, alkaline earth metal cyclohexyl phosphonates have been shown to form layered polymeric structures. mdpi.com Research on 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) with lanthanide ions has also revealed the formation of layered coordination networks. researchgate.net These examples strongly suggest that this compound will also form well-defined layered structures with a variety of metal ions.
The ability of these layered materials to host guest molecules within their interlayer spaces is a key feature known as intercalation. This process can significantly modify the physical and chemical properties of the host material. The intercalation of organic molecules, such as amines, has been studied in related layered metal phosphonates. The guest molecules can be inserted into the interlayer region, often leading to an expansion of the interlayer distance. This process is influenced by factors such as the size and shape of the guest molecule and the nature of the organic group of the phosphonate ligand. The intercalation of organic compounds has also been observed in other layered host lattices like MoO₃. rsc.org While specific intercalation studies on this compound metal complexes are not widely reported, the layered nature of these materials makes them prime candidates for such investigations.
Below is a table summarizing the types of layered structures observed in related metal phosphonate systems, which provides a basis for understanding the potential structures formed by this compound.
| Ligand | Metal Ion(s) | Structural Features | Reference(s) |
| (Pyridin-1-ium-3,5-diyl)diphosphonate | Co(II), Zn(II), Cd(II) | Undulated grid-like layers held by H-bonds and π-π stacking. | rsc.org |
| Phenylphosphonic acid | Divalent transition metals | Layered structures with organic moieties in the interlayer space. | mdpi.com |
| Cyclohexylphosphonic acid | Alkaline earth metals | Layered polymeric structure with hydrophobic cyclohexyl groups pointing out of the inorganic core. | mdpi.com |
| 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) | Lanthanides | Two-dimensional coordination networks forming a layered structure. | researchgate.net |
Supramolecular Self-Assembly in Metal-Phosphonate Frameworks
The formation of metal-phosphonate frameworks from this compound is a prime example of supramolecular self-assembly, where discrete molecular components spontaneously organize into well-defined, larger structures through non-covalent interactions. The phosphonic acid groups provide strong coordination sites for metal ions, while the rigid phenyl backbone acts as a structural scaffold, directing the assembly into predictable architectures. nih.govresearchgate.net
The key to this self-assembly process lies in the interplay of coordination bonds, hydrogen bonds, and other weak interactions. The phosphonate groups can act as multidentate ligands, bridging multiple metal centers to form one-, two-, or three-dimensional networks. nih.gov The resulting dimensionality and topology of the framework are influenced by several factors, including the coordination geometry of the metal ion, the M:L (metal:ligand) ratio, the pH of the reaction medium, and the presence of templating agents or co-ligands. mdpi.comnih.gov
In the context of this compound, the meta-disposition of the two phosphonate groups on the phenyl ring introduces a specific angular geometry that can lead to the formation of unique supramolecular architectures. This is in contrast to the linear frameworks often observed with the para-substituted isomer, 1,4-phenylenebis(phosphonic acid). The 1,3-substitution pattern can promote the formation of more complex, non-linear, or cyclic structures.
Research on related diphosphonic acids has demonstrated the formation of various supramolecular assemblies. For example, 1,3-diphosphaferrocenes have been used as building blocks to create one- and two-dimensional coordination polymers with coinage metals. nih.gov Similarly, coordination polymers have been synthesized using a 1,3-phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) ligand, showcasing the formation of polymeric species. mdpi.com These studies underscore the versatility of 1,3-disubstituted aromatic linkers in constructing diverse supramolecular frameworks.
The formation of metal-organic frameworks (MOFs) is a significant area within the study of supramolecular self-assembly. While specific MOFs based on this compound are not extensively documented in the provided context, the synthesis of MOFs from other tetratopic phosphonic acids highlights the potential of this class of ligands to form permanently porous frameworks. nih.gov The principles of reticular chemistry, which guide the design of MOFs, are directly applicable to systems involving this compound. researchgate.net
The following table presents examples of supramolecular structures formed with related phosphonic or diphosphonic acid ligands, illustrating the principles of self-assembly that are relevant to this compound.
| Ligand | Metal Ion(s) | Resulting Supramolecular Structure | Key Interactions | Reference(s) |
| (Pyridin-1-ium-3,5-diyl)diphosphonate | Co(II), Zn(II), Cd(II) | 2D layered coordination polymer | Coordination bonds, H-bonds, π-π stacking | rsc.org |
| 1,3-Diphosphaferrocene | Cu(I) | 1D and 2D coordination polymers | Coordination bonds | nih.gov |
| 1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone) | Co(II), Ni(II), Cu(II) | Coordination polymers | Coordination bonds | mdpi.com |
| 1,1,2,2-Tetrakis[4-phosphonophenyl]ethylene | Ni(II), Co(II) | 3D metal-organic frameworks | Coordination bonds | nih.gov |
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline Solids
The phosphonic acid functional group is a potent hydrogen bond donor and acceptor, a characteristic that dominates the solid-state structure of (3-Phosphonophenyl)phosphonic acid. beilstein-journals.orgnih.gov In its crystalline form, the molecules are anticipated to engage in extensive intermolecular hydrogen bonding, creating a highly organized, three-dimensional network.
| Interaction Type | Typical Donor | Typical Acceptor | Expected Role in Crystal Packing |
| Intermolecular Hydrogen Bond | P-O-H | P=O | Primary driver of molecular assembly into sheets or 3D networks. |
| Dimer Formation | P-O-H | P=O | Formation of stable, hydrogen-bonded pairs of molecules. |
Self-Assembling Architectures and Directed Crystal Growth
The propensity of this compound to form strong and directional hydrogen bonds makes it an ideal candidate for the construction of self-assembling architectures. nih.gov The principles of crystal engineering can be applied to guide the spontaneous organization of these molecules into predictable and well-defined supramolecular structures.
The self-assembly process is governed by the minimization of energy, which is achieved through the formation of the maximum number of favorable non-covalent interactions. For this compound, this primarily involves the extensive network of hydrogen bonds. By controlling factors such as solvent, temperature, and the presence of co-forming molecules, it is possible to direct the crystal growth and influence the final morphology and properties of the resulting solid.
The formation of self-assembled monolayers (SAMs) is another area where phosphonic acids have shown great promise. While the specific use of this compound in SAMs is not detailed in the provided results, phosphonic acids, in general, are known to form robust and well-ordered monolayers on various oxide surfaces. This process involves the covalent attachment of the phosphonic acid headgroup to the surface, followed by the self-assembly of the organic tails, driven by van der Waals interactions and intermolecular hydrogen bonding between adjacent phosphonic acid groups.
Interactions with Organic Bases and Counterions in Supramolecular Frameworks
The acidic nature of the phosphonic acid groups allows this compound to readily interact with organic bases to form molecular salts and co-crystals. beilstein-journals.org These interactions introduce a new level of complexity and control over the resulting supramolecular architecture. The proton transfer from the phosphonic acid to the basic nitrogen atom of an organic base, such as a bipyridine, results in the formation of charged species that are held together by strong N-H⁺···⁻O-P hydrogen bonds.
In a study involving the related 1,3,5-benzenetri(phosphonic acid) and bipyridine synthons, it was observed that the deprotonation of the phosphonic acid groups triggers the formation of self-complementary 3D hydrogen bonding architectures. researchgate.net The protonated bipyridyl molecules are incorporated into the hydrogen-bonded network of the phosphonic acid, creating intricate layered or three-dimensional structures. The specific geometry of the organic base and the stoichiometry of the components play a crucial role in determining the final structure.
For instance, the reaction of 1,3,5-benzenetri(phosphonic acid) with 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) leads to distinct supramolecular frameworks with different hydrogen bonding patterns and dimensionalities. researchgate.net It is expected that this compound would exhibit similar behavior, forming well-defined co-crystals with a variety of organic bases. The resulting ionic co-crystals would feature a diverse range of hydrogen bonding motifs, driven by the interaction between the phosphonate (B1237965) anions and the protonated organic cations. nih.gov
| Organic Base | Interaction Type | Resulting Supramolecular Feature |
| Bipyridines | Proton transfer, N-H⁺···⁻O-P hydrogen bonding | Formation of molecular salts, layered or 3D co-crystal structures. |
| Other N-heterocycles | Hydrogen bonding, potential proton transfer | Creation of mixed supramolecular materials with tailored properties. |
Applications in Materials Science and Engineering
Catalysis and Reaction Engineering
The presence of two phosphonic acid groups on a rigid phenyl backbone makes (3-phosphonophenyl)phosphonic acid and its derivatives valuable components in the design of advanced catalytic systems. These groups can act as active sites or as ligands to create stable, recyclable catalysts.
Development of Brønsted Acid Catalysts
The phosphonic acid functional group (-PO(OH)₂) is a strong Brønsted acid. Compounds like this compound can therefore function as potent acid catalysts. This property has been leveraged to design catalysts for various organic transformations, including hydrolysis and condensation reactions. researchgate.nethplc.eu Immobilizing these phosphonic acid functionalities onto solid supports, such as silica (B1680970), yields heterogeneous catalysts that are easy to handle, stable, and can be separated from the reaction mixture and reused. rsc.org This approach offers a cleaner, more efficient alternative to traditional homogeneous acids, reducing waste and preventing the formation of corrosive by-products. rsc.org The high thermal and chemical stability associated with phosphonic acid-based materials makes them suitable for use in a range of transformations, such as esterification, elimination, and cyclization reactions. rsc.org
Role in Organocatalysis and Michael Addition Reactions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. Phosphonic acids and their salts have emerged as effective organocatalysts. Specifically, the monosodium salts of phosphonic acids have been successfully employed as organocatalysts for Michael addition reactions. researchgate.nethplc.eu The Michael addition is a fundamental carbon-carbon bond-forming reaction used to synthesize a wide variety of complex molecules. capes.gov.br
In this context, the phosphonic acid moiety can activate substrates and facilitate the reaction through a defined mechanism. Phosphine-based organocatalysis, a related area, demonstrates that the phosphorus center can initiate nucleophilic attack on electron-deficient alkenes, which is the key step in the Michael addition. nih.gov The use of phosphonic acid-based catalysts provides a metal-free alternative for these important transformations, which is advantageous for applications in pharmaceutical and fine chemical synthesis where metal contamination is a concern. nih.gov
Design of Redox Catalysts and Separable Systems
While the phosphonic acid group itself is not redox-active, it serves as an excellent ligand to bind with transition metal ions that are. By functionalizing a molecule with phosphonate (B1237965) groups, stable metal-phosphonate complexes can be formed. These materials are highly effective as heterogeneous redox catalysts. nih.gov For instance, metal-phosphonate frameworks have been used in oxidation and reduction reactions, including the reduction of nitro compounds to amines. nih.gov
A key advantage of these systems is their insolubility in many solvents, which allows for easy separation and recycling of the catalyst. nih.gov This separability is a crucial factor in developing sustainable and cost-effective chemical processes. The phosphonate moiety can also influence the local environment of the catalytic metal center, sometimes enhancing its activity and selectivity in liquid-phase catalytic reactions. nih.gov
Energy Storage and Conversion Technologies
The unique electronic and binding properties of this compound make it a candidate for use in advanced energy systems, from electrochemical storage to solar energy conversion.
Investigation as Anode Materials in Electrochemical Devices
In the quest for next-generation lithium-ion batteries, organic electrode materials are gaining significant attention due to their structural diversity, high theoretical capacity, and environmental friendliness. google.com Phosphorus is considered one of the most promising anode materials due to its exceptionally high theoretical specific capacity. researchgate.netnih.gov However, elemental phosphorus suffers from poor electronic conductivity and large volume changes during charging and discharging, which limits its practical application. researchgate.net
To overcome these issues, researchers are investigating organophosphorus compounds, including phosphonates, as potential anode materials. The strategy is to incorporate the high capacity of phosphorus within a stable organic framework. While research into this compound specifically as an anode material is still emerging, related compounds like benzene-silica hollow nanospheres have shown promising cycling performance in lithium-ion batteries. The integration of phosphonate groups into stable molecular or polymeric structures is a key area of investigation to harness the high capacity of phosphorus while mitigating its mechanical and conductive limitations. researchgate.net
Application in Dye-Sensitized Solar Cells as Anchoring Groups
In dye-sensitized solar cells (DSSCs), a dye molecule absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), initiating the flow of electricity. For this to occur efficiently, the dye must be firmly attached to the semiconductor surface. The phosphonic acid group is an excellent "anchoring group" for this purpose. google.com
Interactive Data Table: DSSC Performance with Different Anchoring Groups
The following table summarizes and compares the performance parameters of dye-sensitized solar cells using dyes with different anchoring groups, illustrating the effectiveness of phosphonic acid anchors.
| Dye Derivative | Anchoring Group | J_sc (mA cm⁻²) | V_oc (mV) | Fill Factor (FF) | PCE (%) |
| pyt-COOH | Carboxylic Acid | ~9.5 | 830 | 0.53 | ~4.2 |
| pyt-PO(OH)₂ | Phosphonic Acid | ~9.5 | 860 | 0.49 | ~4.0 |
| pyt-PO(OEt)OH | Phosphonic Acid Ester | ~9.8 | 850 | 0.52 | ~4.3 |
| P1 | Carboxylic Acid | 1.55 - 1.80 | 117 - 130 | - | 0.065 - 0.079 |
| PP1 | Phosphonic Acid | 1.11 - 1.45 | 119 - 143 | - | 0.054 - 0.069 |
Data sourced from studies on 4H-pyran-4-ylidene and thiazole (B1198619) (pyt) derivatives and P1-type dyes. google.com Note that performance metrics for P1 and PP1 are for p-type DSSCs, which generally have lower efficiencies than the n-type ss-DSSCs shown for pyt derivatives.
Separation Science and Adsorption
The unique structure of this compound, featuring two phosphonic acid groups on a phenyl ring, makes it a valuable linker molecule for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) aimed at applications in separation science.
Porosity Development for Gas Sorption and Separation
Research has focused on using this compound as a building block to create porous frameworks with potential applications in gas sorption. The arrangement and functionality of the phosphonate groups are critical in defining the structure and resulting porosity of these materials.
A notable example involves the hydrothermal synthesis of a new coordination polymer using benzene-1,3-diphosphonic acid (H₄L) and vanadyl sulfate (B86663) (VOSO₄). uni-kiel.de This reaction yielded a novel vanadium benzene-1,3-diphosphonate with the composition [(VO)₂(H₂O)₄(L)] · 2H₂O. The synthesis was conducted in a Teflon-lined steel autoclave at 160°C. uni-kiel.de Structural analysis from powder X-ray diffraction data revealed a material with calculated potential porosity; however, this porosity could not be experimentally confirmed through water adsorption experiments. uni-kiel.de
In a related context, studies on isomers of this linker, such as 1,4-phenylene(bisphosphonic acid), provide insight into how linker geometry affects porosity in MOFs. The synthesis of an iron(III)-based MOF, denoted ICR-13, using the 1,4-isomer resulted in a honeycomb array of parallel channels. acs.org However, sorption experiments indicated that the pores were effectively blocked, and the material exhibited no nitrogen gas sorption. acs.org This lack of porosity was attributed to the high density of coordinating phosphonic acid groups on the pore walls, which leads to the inclusion of additional linker molecules or cations that block the channels. acs.org
These findings highlight that while this compound and its isomers are effective linkers for creating framework structures, the resulting porosity for gas sorption is highly dependent on the specific metal cation used and the potential for pore blockage by uncoordinated or guest molecules. uni-kiel.deacs.org
Table 1: Synthesis and Characterization of Vanadium Benzene-1,3-diphosphonate
| Parameter | Details | Reference |
|---|---|---|
| Compound Name | [(VO)₂(H₂O)₄(L)] · 2H₂O (where L = benzene-1,3-diphosphonate) | uni-kiel.de |
| Linker Molecule | Benzene-1,3-diphosphonic acid | uni-kiel.de |
| Metal Source | Vanadyl sulfate (VOSO₄) solution | uni-kiel.de |
| Synthesis Method | Hydrothermal synthesis at 160°C | uni-kiel.de |
| Product Appearance | Bright blue powder | uni-kiel.de |
| Porosity Analysis | A potential porosity was calculated from the crystal structure, but could not be verified by H₂O-adsorption experiments. | uni-kiel.de |
Following a comprehensive search of scientific literature, no specific research findings pertaining to this compound were available for the following outlined sections: 5.2.3. Studies on Proton Conduction in Hybrid Materials; 5.3. Surface Functionalization and Adsorption; 5.3.1. Immobilization on Metal Oxide Surfaces (e.g., Al₂O₃, TiO₂, ZnO); 5.3.2. Modification of Quantum Dots and Nanoparticles; and 5.3.3. Adsorption Geometry and Binding Mode Investigations. The provided article is therefore limited to the areas where direct research on the specified compound has been published.
Lack of Specific Research Data on this compound in Nuclear Applications
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research findings and detailed data concerning the application of This compound in the fields of nuclear fuel stewardship and actinide/lanthanide separations. While the broader class of organophosphorus compounds, including various phosphonic and phosphinic acids, is well-documented for these purposes, information focusing solely on this compound is not presently available in the public domain.
Extensive searches have been conducted to identify studies detailing the use of this compound as an extractant, a component of metal-organic frameworks (MOFs), or in other material forms for the separation of radioactive elements. These inquiries have not yielded specific experimental data, such as distribution coefficients, separation factors, or stability constants for its complexes with actinide and lanthanide ions.
The available research in nuclear fuel reprocessing and waste management highlights the utility of other bifunctional and aromatic phosphonic acids. For instance, compounds like di-2-ethylhexylphosphoric acid (HDEHP) and various phosphonate-functionalized polymers and MOFs have been subjects of detailed investigation for uranium extraction and the separation of trivalent actinides from lanthanides. researchgate.netnih.govacademie-sciences.frchinesechemsoc.orgresearchgate.netrsc.org These studies provide insights into the coordination chemistry and extraction mechanisms that underpin the separation processes. mines.edursc.orgrsc.org The stability of metal complexes with phosphonate ligands is a critical factor in their separation efficiency, and data for various ligand-metal systems have been reported. nih.govresearchgate.netresearchgate.netresearchgate.netiaea.orgnih.govrsc.org
However, the scientific community has not published specific research that would allow for a detailed analysis of this compound in the context of the requested applications. Therefore, the generation of an article with detailed research findings and data tables focusing exclusively on this compound is not feasible at this time.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has been employed to investigate the electronic structure and bonding characteristics of phosphonic acids. While specific studies focusing solely on (3-phosphonophenyl)phosphonic acid are not extensively available in public literature, general principles derived from DFT studies on related phosphonic acid-containing molecules can be inferred.
DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. For a molecule like this compound, this would involve determining the most stable arrangement of the two phosphonic acid groups on the phenyl ring. The calculations would provide optimized bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths and Angles for a Phenylphosphonic Acid Moiety (General)
| Parameter | Typical Calculated Value |
| P=O Bond Length | ~1.48 Å |
| P-C Bond Length | ~1.80 Å |
| P-OH Bond Length | ~1.55 Å |
| O-P-O Angle | ~115° |
| C-P-O Angle | ~105° |
Note: These are generalized values and would vary for the specific optimized geometry of this compound.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the nature of the bonding, including the degree of covalent and ionic character in the P-O and P-C bonds.
Mechanistic Investigations of Phosphoryl Transfer and Hydrolysis Reactions
Computational studies are instrumental in elucidating the mechanisms of phosphoryl transfer and hydrolysis reactions involving phosphonic acids. These reactions are fundamental in many biological processes. While specific mechanistic studies on this compound are scarce, the general mechanisms for phosphonic acid hydrolysis have been investigated.
The hydrolysis of a phosphonic acid typically proceeds through a nucleophilic attack of a water molecule on the phosphorus center. Computational modeling can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energy barriers. The reaction can proceed through different pathways, such as associative (where bond formation precedes bond breaking) or dissociative (where bond breaking occurs first) mechanisms. The specific pathway is influenced by factors like the pH of the solution and the presence of catalysts.
For phosphoryl transfer reactions, where a phosphoryl group is transferred from the phosphonic acid to another molecule, computational methods can model the reaction pathway, including the formation of any intermediate species. These studies provide valuable information on the reaction kinetics and the factors that influence the reaction rate.
Prediction of Molecular Conformations and Intermolecular Interactions
The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, can be explored using computational methods like molecular mechanics and DFT. Due to the rotational freedom around the P-C bonds, the molecule can adopt various conformations. Computational conformational analysis helps to identify the low-energy, and therefore most probable, conformations in different environments (e.g., in the gas phase or in solution).
The phosphonic acid groups are capable of forming strong hydrogen bonds, both intramolecularly (between the two phosphonic acid groups) and intermolecularly (with solvent molecules or other molecules). Computational studies can predict the geometries and energies of these hydrogen bonds. Understanding these intermolecular interactions is crucial for predicting the compound's physical properties, such as its solubility and crystal packing. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution, providing insights into its solvation and the dynamics of its intermolecular interactions over time.
Molecular Modeling and Structure-Activity Relationship (SAR) Analysis in Enzyme-Ligand Systems
Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for investigating the interactions of phosphonic acids with biological targets, particularly enzymes. Bisphosphonates, a class of drugs that includes compounds structurally related to this compound, are known to inhibit enzymes in the mevalonate (B85504) pathway, such as farnesyl pyrophosphate synthase (FPPS).
Molecular docking simulations can predict the binding mode of this compound within the active site of an enzyme. These simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the enzyme-ligand complex. This information is critical for understanding the basis of the compound's inhibitory activity.
Structure-activity relationship (SAR) studies aim to correlate the structural features of a series of related compounds with their biological activity. For phosphonic acids, SAR studies have shown that the nature of the side chains attached to the phosphonate (B1237965) groups can significantly influence their inhibitory potency. While specific SAR studies on a series including this compound are not widely reported, general findings suggest that factors like the size, shape, and electronic properties of the phenyl ring and the arrangement of the phosphonic acid groups would be important determinants of its biological activity.
Research in Biological and Chemical Sensing Contexts
Development of Phosphonate-Labeled Probes for Biomolecule Tagging
Phosphonate-based probes have emerged as effective tools for tagging and identifying biomolecules within complex biological systems. researchgate.net These probes offer advantages over traditional tags, such as biotin, due to their high water solubility and the ease with which they can be eluted from purification media. nih.gov The core concept involves incorporating a phosphonate (B1237965) handle into a target biomolecule, which can then be selectively detected or enriched.
Bioorthogonal chemistry, particularly "click chemistry," provides a powerful method for attaching phosphonate labels to biomolecules without interfering with native cellular processes. nih.govnih.gov This strategy involves a two-step process. First, a biomolecule of interest is metabolically or genetically engineered to incorporate a chemical handle, such as an azide (B81097) or an alkyne group. nih.gov Subsequently, a phosphonate probe, functionalized with the complementary reactive group, is introduced.
The most common click chemistry reactions used for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netresearchgate.net Researchers have designed and synthesized various 'clickable' phosphonate probes for these reactions, including:
P-alkyne: A probe containing a phosphonic acid group attached to an alkyne.
P-azide: A probe featuring a phosphonic acid group linked to an azide.
P-DBCO: A probe where a phosphonic acid is connected to a dibenzocyclooctyne group for copper-free SPAAC reactions. researchgate.netnih.gov
These reactions form a stable triazole linkage, covalently attaching the phosphonate tag to the target biomolecule. researchgate.netlumiprobe.com This approach has been successfully used to label newly synthesized proteins by incorporating an azide-bearing amino acid like azido-homo-alanine (AHA) and then reacting it with a phosphonate-alkyne probe. researchgate.net
Table 1: Bioorthogonal Reactions for Phosphonate Labeling
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires a copper(I) catalyst; high reaction rate and specificity. nih.govresearchgate.net |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | Copper-free, avoiding potential cytotoxicity of the catalyst; ideal for live-cell imaging. nih.govresearchgate.net |
Once biomolecules are tagged with a phosphonate label, they can be efficiently enriched and isolated from complex mixtures like cell lysates using Immobilized Metal Affinity Chromatography (IMAC). researchgate.netcreative-proteomics.com IMAC is a technique that leverages the strong affinity between negatively charged phosphate (B84403) or phosphonate groups and positively charged metal ions immobilized on a chromatography resin. nih.govnih.gov
The process, termed PhosID when used with phosphonate handles, involves the following steps:
Binding: The lysate containing phosphonate-labeled biomolecules is passed through an IMAC column, typically charged with Fe³⁺, Ga³⁺, or Zr⁴⁺ ions, under acidic conditions. nih.govnih.gov The negatively charged phosphonate groups chelate with the metal ions, capturing the labeled molecules onto the resin. creative-proteomics.com
Washing: Non-phosphorylated and non-labeled peptides and proteins are washed away. nih.gov
Elution: The enriched phosphonate-labeled biomolecules are released from the column by shifting the pH to basic conditions or by using a buffer containing a high concentration of phosphate, which competitively binds to the metal ions. nih.gov
This IMAC-based enrichment strategy demonstrates high sensitivity and selectivity, allowing for the confident identification and quantification of the labeled biomolecules by mass spectrometry. nih.govresearchgate.net It represents a significant improvement over biotin-streptavidin affinity purification, which often requires harsh elution conditions. nih.gov
Fundamental Studies of Enzyme Inhibition Mechanisms
The structural similarity of phosphonic acids to the phosphate group and their tetrahedral geometry make them excellent candidates for designing enzyme inhibitors. researchgate.net They can act as stable isosteric mimics of natural phosphate substrates or as mimics of the tetrahedral transition states of enzymatic reactions, such as peptide bond hydrolysis. researchgate.net This has led to their extensive use in fundamental studies aimed at understanding enzyme mechanisms and developing new therapeutic agents. researchgate.netnih.gov
The rational design of enzyme inhibitors involves creating molecules that can specifically bind to and block the active site of a target enzyme. nih.govosti.gov Phosphonate scaffolds, such as that provided by (3-Phosphonophenyl)phosphonic acid, serve as a foundation for building potent and selective inhibitors for various enzyme classes.
Phosphonates have been successfully used to design inhibitors for:
Peptidases: They mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis, making them potent competitive inhibitors of enzymes like metallo-aminopeptidases. researchgate.netnih.gov
Phosphatases: As stable analogues of phosphate esters, they can inhibit phosphatases like protein-tyrosine phosphatase 1B (PTP-1B). researchgate.net
Synthases and Kinases: Phosphonate derivatives have been designed to target enzymes involved in critical metabolic pathways, such as farnesyl pyrophosphate synthase. researchgate.net
The design process often uses knowledge of the enzyme's active site structure and mechanism to create phosphonate derivatives with optimized binding properties. nih.gov For instance, modifying the structure around the phosphonate core can create specific interactions with amino acid residues in the enzyme's binding pocket, enhancing both potency and selectivity. nih.gov
Table 2: Examples of Enzyme Classes Targeted by Phosphonate Inhibitors
| Enzyme Class | Rationale for Inhibition | Example Target |
|---|---|---|
| Peptidases | Mimic of the tetrahedral transition state of peptide hydrolysis. researchgate.net | M1 and M17 aminopeptidases from Plasmodium falciparum. nih.gov |
| Phosphatases | Stable isosteric mimic of phosphate substrates. researchgate.net | Protein-tyrosine phosphatase 1B (PTP-1B). researchgate.net |
| Synthases | Analogue of pyrophosphate-containing substrates. researchgate.net | Farnesyl pyrophosphate synthase. researchgate.net |
| Lipases | Mimic of the transition state in triglyceride hydrolysis. researchgate.net | Various lipases. researchgate.net |
Understanding the precise interactions between a phosphonate inhibitor and its target enzyme is crucial for optimizing inhibitor design. researchgate.net Various biophysical and computational techniques are employed to elucidate these interactions at the molecular level.
Key interactions often involve the phosphonate group itself. The oxygen atoms of the phosphonate can form strong hydrogen bonds and coordinate with metal ions (if present) in the enzyme's active site. researchgate.netresearchgate.net For example, studies on aspartic proteases have suggested that the high affinity of phosphonate inhibitors may be due to the formation of low-barrier hydrogen bonds between the ligand and the catalytic aspartate dyad in the active site. researchgate.net
Techniques used to study these interactions include:
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme, revealing the precise orientation and contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the binding mode and the dynamics of the inhibitor-enzyme complex in solution. researchgate.net
Computational Modeling: Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to calculate binding energies and simulate the interactions between the ligand and the enzyme, offering insights that complement experimental data. researchgate.net
These investigations provide a detailed map of the forces driving inhibitor binding, guiding the rational design of next-generation inhibitors with improved efficacy and specificity. nih.govnih.gov
Analytical and Characterization Methodologies in Research
Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic methods are fundamental to confirming the molecular structure of (3-Phosphonophenyl)phosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring. The substitution pattern will influence the chemical shifts and coupling constants of these protons, providing key information about the placement of the phosphonic acid groups. The acidic protons of the phosphonic acid groups themselves are often broad and may exchange with solvent, sometimes appearing as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl ring. The carbons directly bonded to the phosphorus atoms will exhibit coupling (J-coupling) with the phosphorus nuclei, resulting in splitting of the signals, which is a definitive indicator of the C-P bond.
³¹P NMR: Phosphorus-31 NMR is arguably the most critical NMR technique for characterizing this compound. It will show a signal for the phosphorus atoms, and its chemical shift provides information about the chemical environment of the phosphorus nuclei. The spectrum may also show coupling to neighboring protons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the phosphonic acid functional groups. These include:
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibrations of the P-OH groups, often showing sub-peaks due to hydrogen bonding.
A strong absorption band around 1200-1250 cm⁻¹ attributed to the P=O stretching vibration.
Absorptions in the 950-1100 cm⁻¹ range due to P-O stretching vibrations.
Bands corresponding to the aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as electrospray ionization (ESI) are often employed for polar molecules like this compound. The mass spectrum would be expected to show the molecular ion peak [M-H]⁻ or [M+H]⁺, confirming the molecular formula.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Aromatic proton signals with splitting patterns indicative of 1,3-disubstitution. A broad signal for the acidic P-OH protons. |
| ¹³C NMR | Signals for aromatic carbons, with those bonded to phosphorus showing C-P coupling. |
| ³¹P NMR | A characteristic chemical shift for the aryl phosphonic acid phosphorus nuclei. |
| IR Spectroscopy | Broad O-H stretch (P-OH), strong P=O stretch, P-O stretch, and aromatic C-H/C=C bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structures
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic "fingerprint" of the crystalline phase, which is useful for identifying the compound, assessing its purity, and studying polymorphism (the existence of different crystal structures for the same compound).
General Analytical Methods for Organophosphorus Compound Determination in Research Samples
A variety of analytical methods are employed to quantify and detect organophosphorus compounds in research samples. These methods are often coupled with separation techniques like chromatography.
Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of phosphonic acids. Derivatization is often necessary to increase the volatility and thermal stability of these polar compounds. Detectors such as the Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) are highly sensitive to phosphorus-containing compounds.
Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. Reversed-phase chromatography is a common mode, and detection can be achieved using UV-Vis spectroscopy (due to the aromatic ring) or mass spectrometry (LC-MS).
Capillary Electrophoresis (CE): CE is another powerful separation technique for ionic species and can be used for the analysis of phosphonic acids.
| Analytical Method | Application for this compound |
| Gas Chromatography (GC) | Analysis of volatile derivatives; requires derivatization. |
| Liquid Chromatography (LC) | Direct analysis of the polar compound; suitable for purity determination and quantification. |
| Capillary Electrophoresis (CE) | Separation and analysis of the ionic form of the acid. |
Strategies for Purification Challenges in Highly Polar Compounds
The high polarity of this compound presents significant challenges for its purification. Standard chromatographic techniques on silica (B1680970) gel are often difficult due to strong interactions between the polar analyte and the stationary phase.
Common purification strategies include:
Recrystallization: This is a primary method for purifying solid phosphonic acids. The choice of solvent is critical and often involves polar solvents or solvent mixtures.
Ion-Exchange Chromatography: This technique is effective for separating ionic compounds. Anion-exchange chromatography can be used to bind the phosphonate (B1237965) anions, which can then be eluted by changing the pH or ionic strength of the mobile phase.
Reversed-Phase Chromatography: While challenging, reversed-phase HPLC using highly aqueous mobile phases, sometimes with ion-pairing reagents, can be employed for the purification of highly polar phosphonic acids. beilstein-journals.org
Purification of Precursors: Often, it is more practical to purify a less polar precursor, such as a phosphonate ester, using standard chromatographic methods and then hydrolyze it to the final phosphonic acid in a clean reaction. beilstein-journals.org
The inherent polarity of this compound necessitates a multi-faceted analytical approach to fully characterize its structure and properties. The combination of spectroscopic and diffraction techniques, along with tailored separation and purification strategies, is essential for advancing the research and application of this and other highly polar organophosphorus compounds.
Q & A
Basic Questions
Q. What are the established methods for synthesizing (3-Phosphonophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves dealkylation of dialkyl phosphonate precursors. For aryl-substituted derivatives like this compound, the McKenna procedure (bromotrimethylsilane followed by methanolysis) or HCl-mediated cleavage is effective. Reaction conditions such as temperature (60–100°C), solvent polarity, and stoichiometry of reagents critically impact yield. For example, excess bromotrimethylsilane improves conversion rates, while prolonged reaction times may degrade sensitive aryl groups .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodology :
- NMR : P NMR identifies phosphorus environments (δ 15–30 ppm for phosphonic acids). H/C NMR resolves phenyl group substitution patterns.
- IR Spectroscopy : P=O stretches (~1150–1250 cm⁻¹) and P-OH vibrations (~900–1000 cm⁻¹) confirm acid functionality.
- X-ray Diffraction : Single-crystal analysis reveals bond angles and hydrogen-bonding networks, critical for understanding supramolecular assembly .
Q. What are the primary research applications of this compound derivatives in materials science?
- Methodology : The compound’s dual phosphonic acid groups enable robust coordination with metal ions (e.g., Zr⁴+, Fe³+), forming stable frameworks for proton-exchange membranes (PEMs). Researchers assess conductivity via electrochemical impedance spectroscopy (EIS) under controlled humidity. Applications include fuel cell components and corrosion-resistant coatings .
Advanced Research Questions
Q. What challenges arise in quantifying this compound residues in plant tissues, and how can detection limits be optimized?
- Methodology :
- Analytical Challenges : Co-elution with organic acids in LC-MS/MS requires optimized mobile phases (e.g., ammonium acetate/acetonitrile gradients). Reporting limits (RLs) vary (0.01–0.2 mg/kg), necessitating harmonized calibration standards .
- Contamination Sources : Distinguish endogenous synthesis (microbial activity) from historical fosetyl-Al use via isotopic labeling (O tracing) and longitudinal sampling .
Q. How does the presence of dual phosphonic acid groups influence coordination chemistry with transition metals?
- Methodology : Titration experiments (e.g., isothermal titration calorimetry) quantify binding constants (K) with metals like Cu²+. Density functional theory (DFT) simulations model chelation geometries. For example, the 3-phosphonophenyl moiety’s steric effects may favor monodentate vs. bidentate coordination, altering catalytic activity in oxidation reactions .
Q. What experimental approaches can differentiate endogenous phosphonic acid formation from environmental contamination in plant studies?
- Methodology :
- Stable Isotope Probing : Apply C-labeled precursors to track microbial biosynthesis pathways.
- Soil Leaching Studies : Compare uptake in hydroponic vs. soil-grown plants to isolate contamination routes.
- Certification Protocols : Follow EOCC guidelines for organic certification, which mandate source identification via historical field audits and multi-year residue monitoring .
Q. How do pH and solvent systems influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability tests (40°C/75% RH) over 4–12 weeks. Use HPLC to monitor degradation products (e.g., phenylphosphinic acid). Below pH 3, protonation of P-OH groups enhances stability, while alkaline conditions (pH > 8) promote hydrolysis. Co-solvents like DMSO (10–20%) reduce aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
